N,N-DI-n-BUTYLACRYLAMIDE
Overview
Description
N,N-DI-n-BUTYLACRYLAMIDE is a synthetic organic compound that belongs to the class of amides. It is widely used in various fields, including medical, environmental, and industrial research. This compound has gained significant attention due to its unique chemical structure and biological activity.
Mechanism of Action
Target of Action
N,N-dibutylprop-2-enamide, also known as N,N-DI-n-BUTYLACRYLAMIDE, is a type of enamide . Enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis . The primary targets of N,N-dibutylprop-2-enamide are likely to be the enzymes or proteins that interact with enamides.
Mode of Action
The mode of action of N,N-dibutylprop-2-enamide involves the dehydrogenation of amides . This process usually occurs on the acyl side, benefitting from enolate chemistry like the desaturation of ketones and esters . An Fe-assisted regioselective oxidative desaturation of amides provides an efficient approach to enamides and β-halogenated enamides .
Biochemical Pathways
The biochemical pathways affected by N,N-dibutylprop-2-enamide are likely related to the synthesis and reactions of enamides . For instance, the compound can undergo a reductive hydroalkylation when a chiral nickel/bisoxazoline catalyst is combined with diethoxymethylsilane (DEMS) and KF in a DMAc/tBuOH mixed solvent . The downstream effects of these pathways can lead to the formation of various pharmaceutical compounds and synthetic intermediates .
Pharmacokinetics
The compound’s molecular weight is 18329 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of N,N-dibutylprop-2-enamide’s action is the formation of enamides and β-halogenated enamides . These compounds are important in the synthesis of various pharmaceuticals and organic compounds .
Action Environment
The action of N,N-dibutylprop-2-enamide can be influenced by various environmental factors. For instance, the efficiency of the reductive hydroalkylation of the compound can be affected by the steric hindrance of the alkyl substituents on the enamide . In the case of less bulky alkyl substituents, good yields are achieved .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-DI-n-BUTYLACRYLAMIDE can be synthesized through the oxidative desaturation of amides. This process involves the use of iron-assisted regioselective oxidative desaturation, which provides an efficient approach to enamides and β-halogenated enamides . The reaction conditions typically involve the use of iron catalysts and specific reaction temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar oxidative desaturation methods. The process is optimized for high yield and purity, ensuring that the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: N,N-DI-n-BUTYLACRYLAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Iron catalysts are commonly used for the oxidative desaturation of amides to form enamides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding amine.
Substitution: Halogenation reactions can be performed using halogenating agents to introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions include β-halogenated enamides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-DI-n-BUTYLACRYLAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, allowing the formation of various functional groups and heterocycles.
Biology: The compound’s unique structure and biological activity make it a valuable tool in biological research, particularly in the study of enzyme inhibition and protein interactions.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.
Comparison with Similar Compounds
- N,N-dimethylformamide (DMF)
- N,N-dimethylacetamide (DMA)
- N,N-diethylacetamide
Comparison: N,N-DI-n-BUTYLACRYLAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike N,N-dimethylformamide and N,N-dimethylacetamide, which are commonly used as solvents, this compound is primarily used for its reactivity and biological activity . Its longer alkyl chains and the presence of the prop-2-enamide group make it more suitable for specific applications in organic synthesis and biological research.
Properties
IUPAC Name |
N,N-dibutylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h6H,3-5,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJMSHXCPBXOKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439556 | |
Record name | N,N-dibutylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-13-7 | |
Record name | N,N-dibutylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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